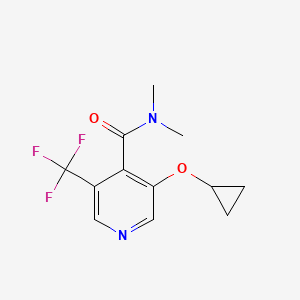
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a trifluoromethyl group, and an isonicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Core: The starting material, isonicotinic acid, is converted to isonicotinamide through an amidation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropoxy group and the isonicotinamide core contribute to its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)isonicotinamide can be compared with similar compounds such as:
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)benzamide: This compound has a benzamide core instead of an isonicotinamide core, leading to different chemical properties and applications.
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: This compound has a pyridin-2-amine core, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13F3N2O2 |
|---|---|
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)10-8(12(13,14)15)5-16-6-9(10)19-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KKSCWWHYIPOWTH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















